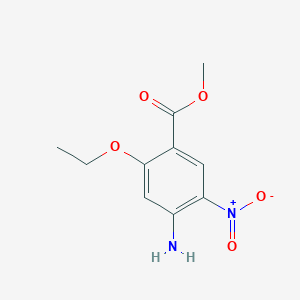

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

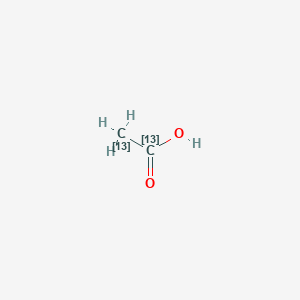

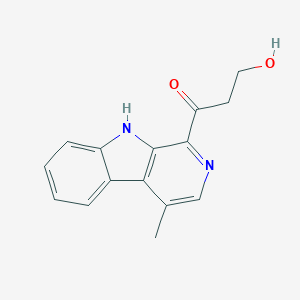

“Methyl 4-amino-2-ethoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C10H12N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different types of plants and serves a key role in the synthesis of many other organic substances .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-ethoxy-5-nitrobenzoate” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure can be found in the PubChem database .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

Hydrogen-Bonded Molecular Chains and Sheets Methyl 4-amino-2-ethoxy-5-nitrobenzoate and its derivatives have been analyzed for their unique molecular structures, particularly focusing on hydrogen bonding. The molecules exhibit polarized structures and are linked into chains or sheets through a series of hydrogen bonds, contributing to distinct crystal structures and potentially influencing chemical reactivity and physical properties. Such understanding is crucial for applications in material science and crystal engineering (Portilla et al., 2007).

Chemical Synthesis and Characterization

Synthesis and Characterization of Derivatives Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate have been synthesized through various reactions, including Fischer esterification and condensation reactions. These processes yield compounds with distinct physical and chemical properties, useful for various applications in organic chemistry and potentially in pharmaceuticals. The compounds are characterized using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm their structures and purity (Kam et al., 2020).

Applications in Material Science

Molecular Electronic Structure The electronic structure of methyl 4-amino-2-ethoxy-5-nitrobenzoate derivatives is an area of interest due to its potential applications in material science. The polarized molecular-electronic structure of these compounds can be crucial for designing materials with specific electronic or optical properties. Understanding and manipulating these properties can lead to advancements in fields such as electronics, photonics, and nanotechnology (Portilla et al., 2007).

Antibacterial and Antifungal Activities

Antimicrobial Activities of Schiff Base Ligands Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate, specifically Schiff base ligands synthesized from related compounds, have shown moderate activity against certain bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, although the activity is generally less compared to standard drugs (Vinusha et al., 2015).

Propriétés

IUPAC Name |

methyl 4-amino-2-ethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCVWWJZYSKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-ethoxy-5-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

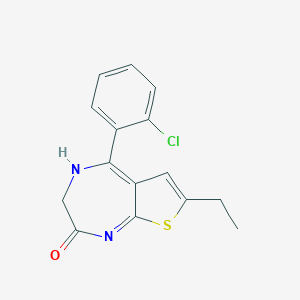

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

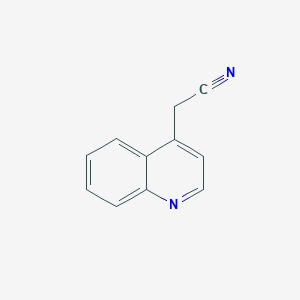

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)

![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)

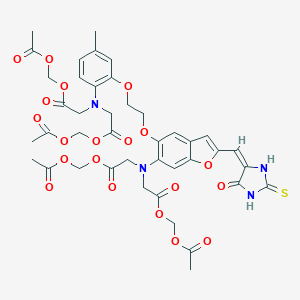

![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)